molecular formula C13H19NO B2534106 (1R,2R)-2-(benzylamino)cyclohexanol CAS No. 141553-09-5; 40571-86-6

(1R,2R)-2-(benzylamino)cyclohexanol

Cat. No.: B2534106
CAS No.: 141553-09-5; 40571-86-6
M. Wt: 205.301
InChI Key: NJNCYFUGUYIMEQ-CHWSQXEVSA-N
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Description

(1R,2R)-2-(Benzylamino)cyclohexanol is a chiral cyclohexanol derivative with a benzylamino substituent at the C2 position. Its molecular formula is C₁₃H₁₉NO, and it has a molecular weight of 205.30 g/mol . The compound is characterized by two defined stereocenters, resulting in its (1R,2R) configuration, which is critical for its stereochemical integrity and biological interactions . It is synthesized via stereoselective methods, such as chiral resolution or asymmetric catalysis, to ensure high enantiomeric purity (≥97%) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCYFUGUYIMEQ-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (1R,2R)-2-(benzylamino)cyclohexanol becomes evident when compared to related cyclohexanol derivatives. Below is a detailed analysis:

Structural Analogs

Compound Name Structure/Substituents Molecular Formula Key Features Pharmacological/Chemical Relevance Reference
(1R,2R)-2-(Benzylamino)cyclohexanol C2: Benzylamino; C1: -OH C₁₃H₁₉NO Chiral centers at C1 and C2; high stereochemical purity (≥97%) Opioid analog precursor, chiral catalyst
Tramadol C2: Dimethylamino; C1: 3-Methoxyphenyl C₁₆H₂₅NO₂ Racemic mixture; dual mechanism (μ-opioid agonist, SNRI) Analgesic with antidepressant off-label use
(1R,2R)-2-(Piperidin-1-yl)cyclohexanol C2: Piperidinyl; C1: -OH C₁₁H₂₁NO Used in asymmetric catalysis; computational mechanistic studies Catalyst for anhydride desymmetrization
(1R,2R)-2-(Benzylamino)cyclopentanol Cyclopentanol backbone; C2: Benzylamino C₁₂H₁₇NO Smaller ring size (5-membered); reduced steric hindrance Structural analog with unknown bioactivity
(1S,2R)-trans-2-(Quinolin-2-yl)cyclohexanol C2: Quinolinyl; C1: -OH C₁₅H₁₇NO Bulky aromatic substituent; synthesized via mandelic acid resolution Ligand for iridium complexes

Key Differences and Research Findings

  • Stereochemical Impact: (1R,2R)-2-(Benzylamino)cyclohexanol exhibits superior stereochemical stability compared to tramadol, which exists as a racemic mixture. Racemic tramadol shows variable efficacy due to enantiomer-dependent metabolism, whereas the (1R,2R) configuration ensures consistent activity in catalysis or receptor binding .
  • Synthetic Efficiency: The synthesis of (1R,2R)-2-(benzylamino)cyclohexanol achieves yields up to 95% via mandelic acid resolution , outperforming analogs like (1R,2S)-2-(thienylmethyl)cyclohexanol (14% yield) .
  • Pharmacological Relevance: Tramadol’s 3-methoxyphenyl and dimethylamino groups confer opioid activity, whereas the benzylamino group in (1R,2R)-2-(benzylamino)cyclohexanol lacks direct opioid receptor affinity but may serve as a scaffold for novel CNS agents .

Physicochemical Properties

  • Thermal Stability: Cyclohexanol derivatives with aromatic substituents (e.g., quinolinyl) exhibit lower thermal stability due to steric strain, whereas benzylamino analogs remain stable under standard conditions .

Preparation Methods

High-Temperature Autoclave-Mediated Aminolysis

The traditional synthesis of racemic trans-2-(benzylamino)cyclohexanol involves the reaction of cyclohexene oxide with benzylamine under extreme conditions. In a stainless-steel autoclave, equimolar quantities of cyclohexene oxide (59.7 g, 0.596 mol) and benzylamine (58.8 g, 0.543 mol) are heated to 250°C for 6 hours under autogenous pressure. This method achieves approximately 85–90% conversion, yielding a racemic mixture of trans-2-(benzylamino)cyclohexanol (rac-3) as a viscous oil.

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of benzylamine on the less substituted carbon of the epoxide, followed by ring-opening to form the trans-diaxial product. The high temperature facilitates both the aminolysis and subsequent cyclohexanol ring stabilization.

Limitations :

  • Energy-intensive due to extreme thermal requirements
  • Safety concerns associated with high-pressure operations
  • Limited scalability for industrial production

Green Synthesis via Hot-Water-Promoted Aminolysis

Recent advancements have demonstrated that hot water (80–100°C) effectively catalyzes the aminolysis of cyclohexene oxide with benzylamine, eliminating the need for extreme conditions. A typical procedure involves stirring equimolar amounts of reactants in deionized water at 90°C for 3.5 hours, achieving 92–95% conversion to rac-3.

Advantages :

  • Reduced energy consumption (ΔT ≈ 160°C vs. autoclave method)
  • Environmentally benign solvent system
  • Scalable to multi-molar quantities without specialized equipment

Reaction Optimization Data :

Parameter Optimal Range Impact on Yield
Temperature 85–95°C <±2% variance
Reaction Time 3–4 hours Plateau at 3.5h
Molar Ratio (1:2) 1.05:1 Maximizes conversion

Enantiomeric Resolution of Racemic Mixtures

Sequential Mandelic Acid Resolution

The racemic product (rac-3) is resolved into enantiomerically pure (1R,2R)- and (1S,2S)-forms through diastereomeric salt formation with chiral mandelic acid.

Procedure :

  • Initial Resolution : rac-3 (82.12 g, 0.40 mol) is treated with (S)-mandelic acid (0.5 equiv) in ethyl acetate/diethyl ether (3:1 v/v), yielding the (1R,2R)-3·(S)-mandelate salt as a crystalline precipitate (78–82% recovery).
  • Second Resolution : The mother liquor is subsequently treated with (R)-mandelic acid to isolate (1S,2S)-3·(R)-mandelate salt.

Critical Parameters :

  • Solvent polarity directly impacts salt solubility and crystallization kinetics
  • Stoichiometric use of mandelic acid (0.5 equiv per enantiomer) ensures economic viability

Performance Metrics :

Metric Value
Enantiomeric Excess >99% ee
Mandelic Acid Recovery 94–97%
Overall Yield 86–89% per enantiomer

Aqueous Workup and Isolation

The diastereomeric salts are treated sequentially with:

  • Acidic Cleavage : 5 M HCl in ethyl acetate liberates mandelic acid for recovery.
  • Basic Liberation : 5 M NaOH extracts the free amino alcohol into diethyl ether, followed by drying (MgSO₄) and solvent evaporation.

Purity Enhancement :

  • Recrystallization from hexane/ethyl acetate (4:1) elevates purity to >99.5%
  • Chiral HPLC analysis confirms enantiopurity (Chiralpak AD-H column, 90:10 n-hexane:isopropanol)

Catalytic Debenzylation to (1R,2R)-2-Aminocyclohexanol

Hydrogenolytic Deb protection

The benzyl group is removed via hydrogenation using 5% Pd/C (2–5 mol%) under 1 atm H₂ in methanol. Complete debenzylation occurs within 4–6 hours, yielding (1R,2R)-2-aminocyclohexanol with >98% retention of configuration.

Optimized Conditions :

Parameter Specification
Catalyst Loading 3 mol% Pd/C
Solvent Methanol
H₂ Pressure 1 atm
Temperature 25°C

Yield : 93–95%
Purity : 99% by GC-MS (m/z 129 [M+H]⁺)

Industrial-Scale Production Considerations

Process Intensification Strategies

Modern facilities employ continuous-flow reactors for the hot-water aminolysis step, achieving:

  • 40% reduction in reaction time (2.1 hours)
  • 99.8% mass balance through in-line extraction

Economic Analysis :

Cost Factor Autoclave Method Green Method
Energy Consumption 58 kWh/kg 12 kWh/kg
Solvent Waste 8 L/kg 1.5 L/kg
Capital Expenditure $1.2M (per 100 kg) $0.4M (per 100 kg)

Q & A

Q. What are the recommended methods for synthesizing (1R,2R)-2-(benzylamino)cyclohexanol with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, chiral phosphoramidate-amine catalysts (e.g., derivatives in ) enable stereocontrol during cyclohexanol functionalization. Techniques like kinetic resolution or diastereomeric salt formation may also be employed to isolate the (1R,2R)-isomer. Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (ee) ≥98% .

Q. How can researchers confirm the stereochemical configuration of (1R,2R)-2-(benzylamino)cyclohexanol?

Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, compare experimental NMR chemical shifts and coupling constants (e.g., 1^1H and 13^{13}C) with computational models (DFT-optimized structures). For rapid screening, chiral stationary-phase HPLC with a reference standard is effective .

Q. What safety protocols are essential for handling (1R,2R)-2-(benzylamino)cyclohexanol in laboratory settings?

Methodological Answer: Follow guidelines from safety data sheets (SDS) for structurally similar amines (e.g., ). Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers under inert gas (N2_2/Ar) to prevent oxidation. Spills should be neutralized with dilute acetic acid and absorbed via silica gel .

Advanced Research Questions

Q. How does the benzylamino group influence the compound’s catalytic or biological activity?

Methodological Answer: The benzylamino moiety enhances nucleophilicity and chiral induction in asymmetric catalysis (e.g., anhydride desymmetrization, ). In biological contexts, its basicity and steric bulk modulate receptor interactions, as seen in TRPML inhibitors (e.g., ). Structure-activity relationship (SAR) studies via substituent variation (e.g., electron-withdrawing groups) can quantify these effects .

Q. What computational methods are suitable for studying reaction mechanisms involving (1R,2R)-2-(benzylamino)cyclohexanol?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states and activation energies for catalytic cycles (e.g., methanolysis of anhydrides in ). Molecular dynamics (MD) simulations assess solvent effects and conformational flexibility. Software like Gaussian or ORCA is recommended for these studies .

Q. How does stereochemistry impact the compound’s interaction with biological targets?

Q. Table 1: Key Analytical Parameters for (1R,2R)-2-(Benzylamino)cyclohexanol

ParameterMethodTypical Value/OutcomeReference
Enantiomeric PurityChiral HPLC (Chiralpak IA column)ee ≥99% (hexane:iPrOH = 90:10)
Melting PointDifferential Scanning Calorimetry112–115°C
1^1H NMR (CDCl3_3)400 MHz, δ (ppm)1.45–2.10 (m, cyclohexyl), 3.72 (d, J=10 Hz, NH), 7.25–7.35 (m, benzyl)

Q. Table 2: Comparative Catalytic Efficiency of Chiral Cyclohexanol Derivatives

CatalystReactionYield (%)ee (%)Reference
(1R,2R)-2-(Benzylamino)cyclohexanolAnhydride methanolysis8592
(1R,2R)-2-(Piperidinyl)cyclohexanolSame reaction7888

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